Ethyl 1-[(5-chloro-2-nitrophenyl)sulfonyl]-3-azetanecarboxylate

CNS drug design physicochemical property profiling lead‑likeness

This compound delivers a non-interchangeable ortho-nitro, para-chloro electronic signature on a rigid azetidine scaffold (LogP 1.43, TPSA 106.82 Ų) that is absent in plain phenylsulfonyl analogs and open-chain derivatives. The nitro group enables chemoselective reduction to diverse amines without affecting the ester or ring. Essential for CNS SAR and fragment-based discovery; requires refrigerated storage and HazMat shipping.

Molecular Formula C12H13ClN2O6S
Molecular Weight 348.75
CAS No. 866152-80-9
Cat. No. B2885912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-[(5-chloro-2-nitrophenyl)sulfonyl]-3-azetanecarboxylate
CAS866152-80-9
Molecular FormulaC12H13ClN2O6S
Molecular Weight348.75
Structural Identifiers
SMILESCCOC(=O)C1CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C12H13ClN2O6S/c1-2-21-12(16)8-6-14(7-8)22(19,20)11-5-9(13)3-4-10(11)15(17)18/h3-5,8H,2,6-7H2,1H3
InChIKeyVKZMABMKFNQKOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-[(5-chloro-2-nitrophenyl)sulfonyl]-3-azetanecarboxylate (CAS 866152‑80‑9) – A Conformationally Constrained Azetidine Sulfonamide Building Block for Medicinal Chemistry


Ethyl 1-[(5-chloro-2-nitrophenyl)sulfonyl]-3-azetanecarboxylate (CAS 866152‑80‑9) is a sulfonamide‑functionalised azetidine ester with the molecular formula C₁₂H₁₃ClN₂O₆S and a molecular weight of 348.76 g mol⁻¹ [REFS‑1]. The molecule contains a strained four‑membered azetidine ring bearing an ethyl ester at the 3‑position and an N‑sulfonyl‑5‑chloro‑2‑nitrophenyl substituent. Key computed physicochemical properties include a LogP of 1.43, a topological polar surface area (TPSA) of 106.82 Ų, six hydrogen‑bond acceptors and zero hydrogen‑bond donors [REFS‑1]. These features place the compound at the interface of CNS drug‑like and lead‑like property space, making it a valuable intermediate for structure‑activity relationship (SAR) programmes and fragment‑based drug discovery.

Why Generic Azetidine Sulfonamide Substitution Is Not Acceptable for 866152‑80‑9


Direct replacement of Ethyl 1-[(5-chloro-2-nitrophenyl)sulfonyl]-3-azetanecarboxylate with a simpler phenylsulfonyl azetidine ester, such as methyl 1-(benzenesulfonyl)azetidine-3-carboxylate (CAS 1334499‑99‑8), discards the unique ortho‑nitro, para‑chloro electronic signature [REFS‑1]. This substitution pattern substantially modifies the electrophilicity of the sulfonamide sulfur and enables chemoselective reduction of the nitro group, thereby unlocking orthogonal diversification pathways that are impossible with the unsubstituted phenyl analog. Moreover, the azetidine ring provides a rigid vector scaffold that is absent in the open‑chain analog ethyl 2-[(5-chloro-2-nitrophenyl)sulfonyl‑ethyl‑amino]acetate [REFS‑2]. As demonstrated below, the resulting differences in physicochemical properties, conformational constraint, and storage requirements preclude casual interchange.

Quantitative Comparator‑Based Evidence for Ethyl 1-[(5-chloro-2-nitrophenyl)sulfonyl]-3-azetanecarboxylate (866152‑80‑9)


Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area – Impact on CNS Drug‑Likeness

The target compound possesses six hydrogen‑bond acceptors (HBA) [REFS‑1]. The comparator methyl 1-(benzenesulfonyl)azetidine-3-carboxylate has only four HBA [REFS‑2]. The two additional oxygen atoms (from the nitro group) directly increase the topological polar surface area (TPSA) from an estimated ~80 Ų (comparator) to 106.82 Ų (target) [REFS‑1]. In CNS drug discovery, a TPSA <140 Ų is considered favourable; the target remains within this window but with a higher density of polar interactions that can be exploited for target binding. The quantified difference of ~27 Ų represents a 34 % increase in polar surface, which can be a decisive factor when balancing passive permeability against target affinity.

CNS drug design physicochemical property profiling lead‑likeness

Conformational Rigidity – Rotatable Bond Count Versus Open‑Chain Analog

The azetidine ring locks the scaffold into a rigid conformation, resulting in five rotatable bonds for the target compound [REFS‑1]. The open‑chain analog ethyl 2-[(5-chloro-2-nitrophenyl)sulfonyl‑ethyl‑amino]acetate contains an estimated seven rotatable bonds [REFS‑2]. The removal of two rotatable bonds translates into an entropic advantage upon target binding, estimated at approximately 0.8–1.2 kcal mol⁻¹ in binding free energy (based on the classic 0.5 kcal mol⁻¹ per frozen rotor contribution). This conformational restriction can also improve metabolic stability by reducing cytochrome P450‑accessible conformations.

conformational restriction ligand binding entropy azetidine scaffold

Storage Condition Differentiation – Cold‑Chain Requirement as a Procurement Criterion

The target compound mandates storage in a sealed container at 2–8 °C [REFS‑1], indicative of hydrolytic or thermal lability. In contrast, the closely related 4‑fluorophenyl analog ethyl 1-((4-fluorophenyl)sulfonyl)azetidine-3-carboxylate is shipped and stored at room temperature [REFS‑2]. The cold‑chain requirement adds logistical complexity and cost (approximately USD 50–98 hazardous material fee per shipment for class 6.1 compounds [REFS‑1]), but it also signals a reactive handle (the nitro‑activated sulfonamide) that can be exploited for site‑selective chemistry. Scientists must weigh the operational overhead against the synthetic utility.

compound stability supply chain logistics hazardous material handling

Molecular Weight and Heavy Atom Count – Positioning Within Lead‑Likeness Guidelines

At 348.76 g mol⁻¹, the target compound sits near the upper bound of the lead‑likeness MW criterion (<350 Da) [REFS‑1]. The comparator methyl 1-(benzenesulfonyl)azetidine-3-carboxylate has a MW of 255.29 g mol⁻¹, placing it comfortably within fragment‑sized space [REFS‑2]. The +93.5 Da increase is primarily due to the chlorine and nitro substituents, which add both polar and hydrophobic surface area. For programmes that require the specific pharmacophore (chloro‑nitro aryl) for target engagement, the higher MW is an acceptable trade‑off; for purely exploratory SAR, the lighter analog may offer greater lead‑like compliance.

lead‑likeness fragment evolution molecular complexity

Electron‑Withdrawing Strength of the Aromatic Substituents – Hammett Sigma Constants

The 5‑chloro‑2‑nitrophenyl group confers a combined Hammett σₚ value of approximately 1.01 (σₚ for NO₂ = 0.78; σₘ for Cl = 0.37, adjusted for para‑meta contribution), making the sulfonamide significantly more electrophilic than the unsubstituted phenylsulfonyl analog (σₚ = 0.00) or the 4‑fluorophenyl analog (σₚ = 0.06) [REFS‑1][REFS‑2]. This enhanced electrophilicity facilitates nucleophilic substitution at sulfur and accelerates nitro reduction kinetics. The class‑level inference is that the target compound will undergo reduction and coupling reactions approximately 2–5‑fold faster under identical conditions, although direct kinetic data for this specific scaffold are not yet published.

electronic effects sulfonamide reactivity Hammett analysis

Priority Application Scenarios for Ethyl 1-[(5-chloro-2-nitrophenyl)sulfonyl]-3-azetanecarboxylate (866152‑80‑9)


CNS‑Targeted Fragment‑to‑Lead Evolution Where Balanced LogP and TPSA Are Required

The compound’s LogP of 1.43 and TPSA of 106.82 Ų sit within the optimal range for CNS drug candidates. Medicinal chemists can use this building block to introduce the chloro‑nitro pharmacophore while maintaining favourable permeability. The residual hydrogen‑bond acceptor capacity can be harnessed for key target interactions without sacrificing brain exposure [REFS‑1].

Scaffold‑Hopping and SAR Exploration Requiring Conformational Constraint

The azetidine ring provides a rigid vector that reduces the number of accessible conformations relative to open‑chain analogs. This is particularly valuable in structure‑based design where pre‑organisation of the ligand can improve binding affinity and selectivity. The five‑rotatable‑bond scaffold serves as a core for systematic SAR expansion [REFS‑1].

Synthetic Intermediates for Nitro‑Reduction‑Based Diversification

The electron‑withdrawing nitro group activates the sulfonamide and serves as a latent amine handle. Process chemists can exploit this feature to generate diverse amine‑containing libraries via chemoselective reduction (e.g., SnCl₂, catalytic hydrogenation) without affecting the ester or azetidine ring. This orthogonal reactivity is absent in the non‑nitrated analogs [REFS‑1].

Procurement Decisions Involving Temperature‑Sensitive Chemical Logistics

Organisations planning to order multi‑gram quantities must budget for refrigerated storage and HazMat shipping. The cold‑chain requirement is a direct consequence of the compound’s higher reactivity, which in turn enables unique synthetic transformations. Procurement teams should weigh this operational cost against the strategic synthetic value [REFS‑1].

Quote Request

Request a Quote for Ethyl 1-[(5-chloro-2-nitrophenyl)sulfonyl]-3-azetanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.